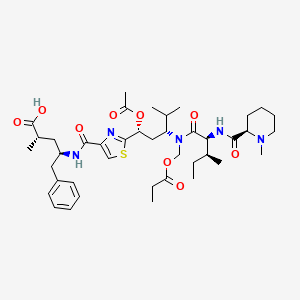
Carbazochrome-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbazochrome-d3 is a hemostatic agent, which means it helps to stop bleeding by promoting blood clotting. It is an oxidation product of adrenaline and is known for enhancing microcirculatory tone. This compound is particularly useful in preventing excessive blood flow during surgical operations and treating conditions like hemorrhoids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Carbazochrome-d3 can be synthesized through the oxidation of adrenaline. The process involves the use of oxidizing agents under controlled conditions to ensure the formation of the desired product. The reaction typically requires a catalyst and is carried out in an aqueous medium.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation reactions. The process includes the use of antioxidants, pH regulators, and water for injection to ensure the stability and purity of the final product . The preparation process also involves steps like filtration, pH adjustment, and sterilization to meet pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions: Carbazochrome-d3 undergoes several types of chemical reactions, including:
Oxidation: The primary reaction involved in its synthesis.
Reduction: Can be reduced back to its precursor under specific conditions.
Substitution: Involves the replacement of functional groups in the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Used in the synthesis process.
Reducing Agents: Employed in reduction reactions.
Catalysts: Facilitate the oxidation and other reactions.
Major Products Formed: The major product formed from the oxidation of adrenaline is this compound itself. Other products may include various intermediates and by-products depending on the reaction conditions .
Aplicaciones Científicas De Investigación
Carbazochrome-d3 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies involving oxidation and reduction reactions.
Biology: Investigated for its role in promoting blood clotting and enhancing microcirculatory tone.
Medicine: Used in the treatment of hemorrhages, hemorrhoids, and other conditions involving excessive bleeding.
Industry: Employed in the development of hemostatic agents and other pharmaceutical products.
Mecanismo De Acción
Carbazochrome-d3 exerts its effects by interacting with α-adrenoreceptors on the surface of platelets. This interaction activates the PLC IP3/DAG pathway, leading to an increase in intracellular calcium levels. The elevated calcium levels promote platelet aggregation and the formation of a platelet plug, which helps to stop bleeding .
Comparación Con Compuestos Similares
Adrenochrome: The precursor to carbazochrome-d3, also involved in blood clotting.
Troxerutin: Often used in combination with this compound for enhanced hemostatic effects.
Uniqueness: this compound is unique in its ability to enhance microcirculatory tone and promote blood clotting through its interaction with α-adrenoreceptors. Its effectiveness in preventing excessive blood flow during surgical operations and treating hemorrhoids sets it apart from other hemostatic agents .
Propiedades
Fórmula molecular |
C10H12N4O3 |
|---|---|
Peso molecular |
239.25 g/mol |
Nombre IUPAC |
[3,6-dihydroxy-1-(trideuteriomethyl)-2,3-dihydroindol-5-yl]iminourea |
InChI |
InChI=1S/C10H12N4O3/c1-14-4-9(16)5-2-6(12-13-10(11)17)8(15)3-7(5)14/h2-3,9,15-16H,4H2,1H3,(H2,11,17)/i1D3 |
Clave InChI |
SSCSSDNTQJGTJT-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1CC(C2=CC(=C(C=C21)O)N=NC(=O)N)O |
SMILES canónico |
CN1CC(C2=CC(=C(C=C21)O)N=NC(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


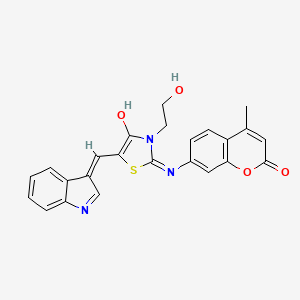
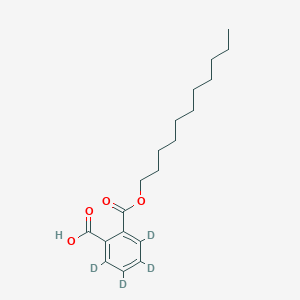
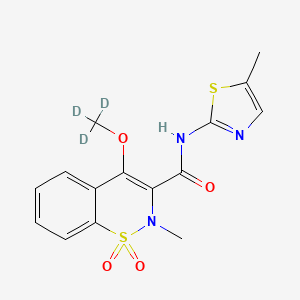
![disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12426761.png)
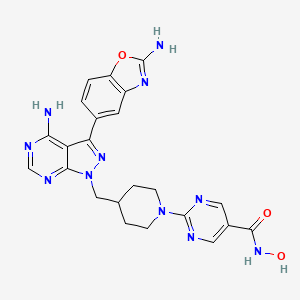


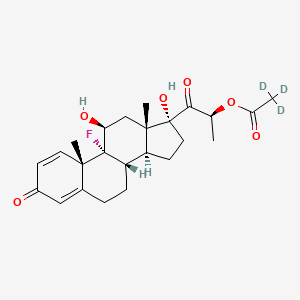
![15-(6-Hydroxy-6-methylhept-4-en-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B12426786.png)
![4-[(2R,3S,4S,5R)-5-[4-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenol](/img/structure/B12426789.png)
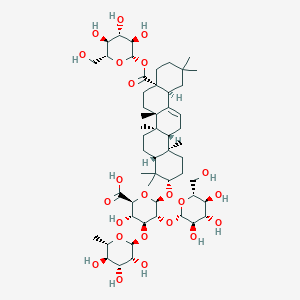
![1-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12426815.png)
